molecular formula C14H19N3O B15050496 [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B15050496
M. Wt: 245.32 g/mol
InChI Key: MYFBALJBWMHQHO-UHFFFAOYSA-N
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Description

[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: is an organic compound that features a combination of a methoxyphenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step involves the alkylation of the pyrazole ring with a 3-methoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.

    Final amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxyphenyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to quinones, while reduction of the pyrazole ring can lead to dihydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. This includes studies on their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-imidazol-3-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-triazol-3-yl)methyl]amine: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine lies in its specific combination of a methoxyphenyl group and a pyrazole ring. This combination provides unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the methoxy group can enhance the compound’s ability to interact with biological targets, while the pyrazole ring can provide stability and specificity in these interactions.

Biological Activity

The compound [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O, with a molecular weight of 273.37 g/mol. The compound features a methoxy-substituted phenyl group and a pyrazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H23N3O
Molecular Weight273.37 g/mol
CAS Number1171807-81-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a series of pyrazole compounds were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain pyrazole derivatives exhibited significant inhibition against various bacterial strains, including Gram-positive and Gram-negative pathogens .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively studied. Research indicates that compounds containing the pyrazole scaffold can induce apoptosis in cancer cells through various mechanisms, such as inhibiting anti-apoptotic proteins and disrupting cell cycle progression. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines like HePG-2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values below 25 μM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with the pyrazole structure have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against standard pathogenic bacteria. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms revealed that this compound induced apoptosis in cancer cells via caspase activation and mitochondrial membrane potential disruption. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C14H19N3O/c1-17-9-7-13(16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3

InChI Key

MYFBALJBWMHQHO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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